molecular formula C16H12N4O9S2 B13408390 6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

Cat. No.: B13408390
M. Wt: 468.4 g/mol
InChI Key: VCCBSXQXECFSJO-UHFFFAOYSA-N
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Description

Acid Violet 1, also known as C.I. 42685, is an acidic dye commonly used in various industries, particularly in textiles. This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Acid Violet 1 is known for its vibrant violet hue and is primarily used for dyeing wool, silk, and nylon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 1 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Acid Violet 1 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried before being formulated into a dye powder or solution.

Chemical Reactions Analysis

Types of Reactions: Acid Violet 1 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents such as hydrogen peroxide or peracetic acid, leading to the breakdown of the azo bond and formation of aromatic amines.

    Reduction: Under reducing conditions, the azo bond can be cleaved to form aromatic amines.

    Substitution: The aromatic rings in Acid Violet 1 can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid, Fe2+ ions, and simulated sunlight.

    Reduction: Sodium dithionite or other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Aromatic amines.

    Reduction: Aromatic amines.

    Substitution: Nitro or sulfonated derivatives of the original dye.

Scientific Research Applications

Acid Violet 1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for visualizing biological specimens.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Acid Violet 1 involves its interaction with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The azo bond in Acid Violet 1 can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    Acid Violet 49: Another azo dye used for dyeing textiles.

    Acid Black 1: A widely used azo dye with a different color profile.

Properties

Molecular Formula

C16H12N4O9S2

Molecular Weight

468.4 g/mol

IUPAC Name

6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H12N4O9S2/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29)

InChI Key

VCCBSXQXECFSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)N

Origin of Product

United States

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